![molecular formula C8H9FN2S B1334751 N-(4-fluorobenzyl)thiourea CAS No. 405-74-3](/img/structure/B1334751.png)
N-(4-fluorobenzyl)thiourea
Overview
Description
N-(4-fluorobenzyl)thiourea is a chemical compound with the molecular formula C8H9FN2S . It is also known by other names such as 4-Fluorobenzylisothiocyanate or 4-FBITC.
Molecular Structure Analysis
The molecular structure of N-(4-fluorobenzyl)thiourea consists of a thiourea group attached to a 4-fluorobenzyl group . The molecular weight of the compound is 184.24 g/mol . The InChIKey, a unique identifier for the compound, is UZJXXZZIIAZHAL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
N-(4-fluorobenzyl)thiourea has a molecular weight of 184.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 184.04704763 g/mol . The topological polar surface area of the compound is 70.1 Ų .Scientific Research Applications
Synthesis and Structural Analysis
N-(4-fluorobenzyl)thiourea derivatives have been extensively studied for their synthesis and structural properties. For instance, Saeed et al. (2010) synthesized 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, characterized by various spectroscopy techniques and X-ray diffraction, revealing the planarity of the carbonyl and thiourea groups and their antiperiplanar conformation (Saeed et al., 2010).
Similarly, Erben et al. (2011) prepared 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, where vibrational spectra and theoretical calculations were used to analyze the structural and conformational properties (Erben et al., 2011).
Antibacterial Studies
Some derivatives of N-(4-fluorobenzyl)thiourea have been evaluated for their antibacterial properties. Sapari et al. (2014) reported the synthesis of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, which was screened for antibacterial studies (Sapari et al., 2014).
Pharmacological Evaluation
N-(4-fluorobenzyl)thiourea derivatives have also been explored for their pharmacological potential. For instance, a study by Shakoor and Asghar (2021) involved synthesizing metal complexes of thiourea with O and S donor ligands, which displayed a broad spectrum of biological applications, including antibacterial and antifungal activities (Shakoor & Asghar, 2021).
Antiviral Activities
The antiviral properties of N-(4-fluorobenzyl)thiourea derivatives have been investigated as well. A study by El-Brollosy et al. (2007) focused on synthesizing and evaluating the antiviral properties of 6‐(fluorobenzyl) analogues of HIV drugs, showing good activity against wild type HIV-1 (El‐Brollosy et al., 2007).
Synthesis of Metal Complexes
Research has also been conducted on the synthesis of metal complexes with thiourea derivative ligands. A study by Hussain et al. (2020) synthesized new bioactive Cu(I) thiourea derivatives, which were characterized spectroscopically and evaluated for their interaction with DNA and antioxidant activity (Hussain et al., 2020).
Enantioselective Fluorination
The use of thiourea catalysts in enantioselective fluorination of β-keto esters has been demonstrated, where N-fluorobisbenzenesulphonimide (NFSI) was used as the fluorination reagent to achieve good to excellent enantioselectivity (Xu et al., 2012).
Antimicrobial Activity
The antimicrobial activity of N-(4-fluorobenzyl)thiourea derivatives has also been a point of interest. A study by Gumus et al. (2017) synthesized N -(dibenzylcarbamothioyl)-3-methylbutanamide and evaluated its in-vitro antibacterial and antifungal activity, also analyzing its molecular structure through X-ray diffraction and Hirshfeld surface analysis (Gumus et al., 2017).
properties
IUPAC Name |
(4-fluorophenyl)methylthiourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2S/c9-7-3-1-6(2-4-7)5-11-8(10)12/h1-4H,5H2,(H3,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJXXZZIIAZHAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=S)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385072 | |
Record name | N-(4-fluorobenzyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)thiourea | |
CAS RN |
405-74-3 | |
Record name | N-(4-fluorobenzyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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